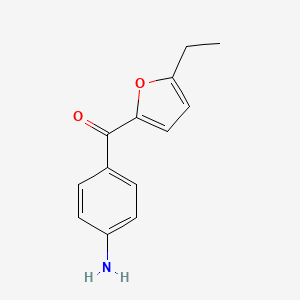
4-(5-Ethylfuran-2-carbonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethylfuran-2-carbonyl)aniline is an organic compound with the molecular formula C13H13NO2 It features a furan ring substituted with an ethyl group and a carbonyl group, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethylfuran-2-carbonyl)aniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through Friedel-Crafts acylation using acyl chlorides.
Attachment to Aniline: The final step involves coupling the furan derivative with aniline through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Ethylfuran-2-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Nitroanilines, halogenated anilines, and sulfonated anilines.
Aplicaciones Científicas De Investigación
4-(5-Ethylfuran-2-carbonyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-Ethylfuran-2-carbonyl)aniline involves its interaction with various molecular targets and pathways. The furan ring and aniline moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(5-Methylfuran-2-carbonyl)aniline: Similar structure with a methyl group instead of an ethyl group.
4-(5-Propylfuran-2-carbonyl)aniline: Similar structure with a propyl group instead of an ethyl group.
4-(5-Butylfuran-2-carbonyl)aniline: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: 4-(5-Ethylfuran-2-carbonyl)aniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, propyl, and butyl analogs. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with other molecules .
Propiedades
IUPAC Name |
(4-aminophenyl)-(5-ethylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-11-7-8-12(16-11)13(15)9-3-5-10(14)6-4-9/h3-8H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAFWMNPPPZERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














